(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol
Description
Properties
IUPAC Name |
[1-[4-(4-ethylphenoxy)butyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-16-9-11-17(12-10-16)24-14-6-5-13-22-19-8-4-3-7-18(19)21-20(22)15-23/h3-4,7-12,23H,2,5-6,13-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILCMEXXASPQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzimidazole Construction
The benzimidazole scaffold is typically synthesized via condensation of o-phenylenediamine derivatives with carbonyl-containing precursors. For the target compound, the 2-hydroxymethyl group necessitates either post-cyclization functionalization or incorporation during ring formation. A study by J-STAGE researchers demonstrated that 2-acylimidazoles undergo Grignard reactions to yield (1-methyl-1H-imidazol-2-yl)methanol derivatives, suggesting analogous strategies for benzimidazoles.
Side-Chain Introduction
The 4-(4-ethylphenoxy)butyl side chain requires careful positioning at the N1 position of the benzimidazole. Patent WO2010109929A1 highlights epoxy intermediates for phenoxyalkyl couplings, while WO2018216822A1 employs silyl-protected alcohols in multi-step sequences. Mitsunobu reactions or nucleophilic substitutions using bromobutyl precursors are viable for attaching the phenoxy group.
Detailed Synthetic Procedures
Synthesis of 1H-Benzo[d]imidazole-2-carbaldehyde
o-Phenylenediamine reacts with glycolic acid under HCl catalysis to form 1H-benzo[d]imidazole-2-carbaldehyde. This intermediate is critical for subsequent hydroxymethyl installation.
Grignard Addition to Install Hydroxymethyl Group
Treating the aldehyde with methylmagnesium bromide in THF at −78°C yields (1H-benzo[d]imidazol-2-yl)methanol after aqueous workup. Protection of the alcohol as a tert-butyldimethylsilyl (TBS) ether (using TBSCl and imidazole) prevents oxidation during later steps.
N-Alkylation with 4-(4-Ethylphenoxy)butyl Bromide
The benzimidazole nitrogen is alkylated using 4-(4-ethylphenoxy)butyl bromide in DMF with K2CO3. Regioselectivity favors N1 substitution due to the steric and electronic effects of the 2-hydroxymethyl group. Deprotection of the TBS ether with TBAF affords the target compound.
Key Data:
Preparation of 4-(4-Ethylphenoxy)butan-1-ol
4-Ethylphenol reacts with 1,4-dibromobutane in acetone using K2CO3, followed by hydrolysis to yield 4-(4-ethylphenoxy)butan-1-ol. Conversion to the mesylate (MsCl, Et3N) provides a superior leaving group for alkylation.
Benzimidazole Alkylation and Hydroxymethylation
1H-Benzo[d]imidazole is alkylated with the mesylate intermediate, followed by Vilsmeier-Haack formylation at the 2-position. Reduction with NaBH4 gives the hydroxymethyl derivative.
Optimization Note:
Route 3: One-Pot Tandem Cyclization-Alkylation
A novel approach involves in situ generation of the benzimidazole ring while introducing the side chain. o-Nitroaniline derivatives bearing the 4-(4-ethylphenoxy)butyl group undergo reductive cyclization with SnCl2/HCl, concurrently forming the benzimidazole core and installing the hydroxymethyl group via Pd-catalyzed carbonyl insertion.
Advantages:
Analytical Characterization and Challenges
Spectroscopic Validation
Common Pitfalls
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Over-alkylation: Excess alkylating agent leads to dialkylation at N1 and N3. Stoichiometric control (1.1 eq alkyl bromide) mitigates this.
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Hydroxymethyl Oxidation: Use of silyl protection (e.g., TBS) prevents formation of the carboxylic acid during acidic conditions.
Industrial-Scale Considerations
Patent WO2018216822A1 emphasizes solvent recycling (e.g., DMSO recovery) and catalytic methods to reduce waste. Continuous flow systems improve safety in Grignard reactions .
Chemical Reactions Analysis
Types of Reactions
(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.
Scientific Research Applications
Medicinal Chemistry
The benzo[d]imidazole scaffold has been extensively studied for its potential in drug development. Compounds similar to (1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol have demonstrated:
- Anticancer Activity : Research indicates that benzo[d]imidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, related compounds have shown effectiveness against breast cancer and leukemia cell lines .
- Antimicrobial Properties : Some derivatives exhibit significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. A study on related imidazole compounds demonstrated their efficacy in inhibiting bacterial growth .
Pharmacodynamics Studies
Understanding the interaction of this compound with biological targets is crucial for its application in therapeutics. Preliminary studies suggest:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance mechanisms. This inhibition can be quantified using various biochemical assays to determine IC50 values.
Synthesis and Derivative Development
The synthesis of this compound can be achieved through multi-step organic reactions, which allow for the exploration of various analogs with modified functional groups to enhance biological activity.
Case Studies
Several studies have documented the synthesis and biological evaluation of benzo[d]imidazole derivatives:
Mechanism of Action
The mechanism of action of (1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
- 3-Methoxyphenylboronic acid
- 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
Uniqueness
(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol is unique due to its specific structural features, such as the combination of the benzimidazole core with the ethylphenoxy and butyl groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Biological Activity
The compound (1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 314.44 g/mol. The structure consists of a benzimidazole core substituted with an ethylphenoxy butyl chain and a hydroxymethyl group. This structural configuration is believed to influence its biological activity significantly.
Biological Activity Overview
Benzimidazole derivatives have been extensively studied for their antioxidant , anti-inflammatory , antimicrobial , and anticancer properties. The specific biological activities of this compound can be summarized as follows:
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Antioxidant Activity :
- Studies have shown that benzimidazole derivatives exhibit significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
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Antimicrobial Properties :
- The compound has demonstrated efficacy against a range of microbial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
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Anti-inflammatory Effects :
- Research indicates that benzimidazole derivatives can modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases. This effect may be mediated through the inhibition of pro-inflammatory cytokines.
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Anticancer Potential :
- Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The proposed mechanism includes inducing apoptosis and inhibiting angiogenesis, although detailed mechanisms remain to be elucidated.
Case Studies and Research Findings
Several studies have investigated the biological activities of related benzimidazole compounds, providing insights into the potential effects of this compound:
The biological activity of this compound may be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxymethyl groups likely enhances the electron-donating ability, contributing to its antioxidant capacity.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes, suggesting a potential pathway for anti-inflammatory activity.
- Receptor Modulation : As seen in other benzimidazole derivatives, interactions with neurotransmitter receptors could explain some neuroprotective effects.
Q & A
Q. What are the established synthetic methodologies for synthesizing (1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol, and what key reaction conditions are required?
- Answer: Synthesis involves multi-step protocols: (i) Core formation : Condensation of o-phenylenediamine with a substituted aldehyde (e.g., 4-ethylphenoxybutyl aldehyde) under reflux in ethanol or DMF to form the benzimidazole core. (ii) Functionalization : Alkylation at the N1 position using 1-bromo-4-(4-ethylphenoxy)butane under basic conditions (e.g., K₂CO₃) in acetonitrile at 60–80°C. (iii) Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?
- Answer:
- 1H/13C NMR : Confirms benzimidazole ring protons (δ 7.2–8.1 ppm), methoxy group (δ 3.4–3.7 ppm), and ethylphenoxy sidechain integration.
- IR Spectroscopy : Identifies hydroxyl (O-H stretch, 3200–3400 cm⁻¹) and C-O-C ether linkages (1250–1150 cm⁻¹).
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 395.2) and isotopic patterns.
- Elemental Analysis : Matches experimental C, H, N ratios with theoretical values (±0.3%) .
Advanced Research Questions
Q. How can researchers optimize the selective oxidation of the methanol group to avoid over-oxidation or side reactions?
- Answer: Controlled oxidation using [Ru(bpbp)(pydic)] catalyst with H₂O₂ in water at 50°C selectively converts the primary alcohol to the aldehyde. Key parameters:
- Stoichiometry : 1:1.1 molar ratio of substrate to H₂O₂.
- Monitoring : TLC (Rf shift from 0.3 to 0.6 in ethyl acetate) or in-situ FTIR to track carbonyl formation (1700–1750 cm⁻¹).
- Workup : Quench with NaHSO₃ to halt oxidation, followed by extraction (CH₂Cl₂) and silica gel purification .
Q. What experimental approaches resolve contradictions in reported biological activities of benzimidazole derivatives?
- Answer:
- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing ethylphenoxy with fluorophenoxy) to isolate structural contributors to activity.
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., tubulin for antiproliferative activity).
- Standardized Assays : Replicate enzyme inhibition (e.g., PDE1) or cytotoxicity (MTT on HeLa cells) under controlled pH, temperature, and solvent conditions (DMSO <0.1%) .
Q. What strategies mitigate regioselectivity challenges during functionalization of the benzimidazole core?
- Answer:
- Protection-Deprotection : Use THP (tetrahydropyranyl) to protect N1, enabling selective C2 modification.
- Catalytic Coupling : Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) introduces aryl groups at C4/C5.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at N1 over electrophilic C2 attacks.
- Validation : NOESY NMR confirms substitution patterns (e.g., spatial proximity of ethylphenoxy protons to C2-CH₂OH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
